Undecanol

Catalog No.
S515794
CAS No.
112-42-5
M.F
C11H24O
CH3(CH2)9CH2OH
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanol

CAS Number

112-42-5

Product Name

Undecanol

IUPAC Name

undecan-1-ol

Molecular Formula

C11H24O
CH3(CH2)9CH2OH
C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3

InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCO

Solubility

Soluble in ethanol; very soluble in ether
Soluble in 60% alcohol
In water, 19 mg/L at 25 °C (est)
Solubility in water: none
soluble in most fixed oils; insoluble in water
1ml in 4 ml of 60% alcohol (in ethanol)

Synonyms

1-Undecanol; Alcohol, undecyl; Undecyl alcohol; 1-Hendecanol; C11 alcohol; Decyl carbinol; Tip-Nip; Undecanol; Undecyl alcohol.

Canonical SMILES

CCCCCCCCCCCO

Description

The exact mass of the compound Undecanol is 172.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; very soluble in ethersoluble in 60% alcoholin water, 19 mg/l at 25 °c (est)solubility in water: nonesoluble in most fixed oils; insoluble in water1ml in 4 ml of 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403667. It belongs to the ontological category of fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Activity

Flavoring Ingredient in Foods

Premelting Phenomena in Alcohols

Thermophysical Property Data

Undecanol, also known as 1-undecanol or undecanal-1-ol, is a fatty alcohol with the molecular formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It appears as a colorless or pale yellow liquid with a floral citrus-like odor and is insoluble in water but soluble in organic solvents such as alcohol and ether . Undecanol has a melting point of approximately 19 °C and a boiling point of about 243 °C .

Undecanol's specific mechanism of action in biological systems is not fully understood, but research suggests potential roles:

  • Antimicrobial activity: Studies indicate undecanol may have some antimicrobial properties against certain bacteria and fungi. The exact mechanism needs further investigation.
Flavoring agent

Undecanol contributes to the overall flavor profile of various foods, although the specific mechanism of taste perception requires further exploration [].

Future research is needed to elucidate a more detailed mechanism of action for undecanol's biological activities.

  • Flammability: Undecanol has a flash point of 250 °F (121 °C), indicating low flammability but requiring caution around high heat sources.
  • Environmental considerations: Undecanol is classified as a marine pollutant due to its potential to harm aquatic life. Proper disposal methods are crucial.
Typical of alcohols:

  • Oxidation: Undecanol can be oxidized to undecanal (an aldehyde) or further to undecanoic acid (a carboxylic acid) using oxidizing agents .
  • Esterification: It reacts with carboxylic acids to form esters and water, a common reaction for alcohols .
  • Sulfation: When reacted with chlorosulfuric acid, undecanol can form undecyl sulfuric acid and hydrogen chloride .

Several methods are employed for synthesizing undecanol:

  • Reduction of Undecanal: The most common method involves the reduction of undecanal using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Metal Sodium Reduction: This method involves the reduction of ethyl undecanoate using sodium metal in anhydrous conditions .
  • Catalytic Hydrogenation: Ethyl ω-undecenoate can be hydrogenated under pressure using catalysts .
  • Grignard Reaction: Another approach includes the Grignard reaction between nonyl magnesium bromide and ethylene oxide .

Undecanol has limited but notable applications:

  • Flavoring Agent: Due to its pleasant scent, it is used in food flavoring and fragrance formulations .
  • Precursor for Undecanal: It serves as a precursor for the synthesis of undecanal through chemoselective oxidation processes .
  • Solvent: Undecanol is utilized as a solvent in microextraction methods due to its solubility properties .

Interactions involving undecanol primarily focus on its reactivity with other chemical species:

  • Reactivity with Oxoacids: It forms esters upon reaction with oxoacids .
  • Compatibility with Other Chemicals: Undecanol is stable during transport but should be handled carefully due to its flammability and potential irritant properties when exposed to skin or eyes .

Undecanol shares structural similarities with other fatty alcohols, notably:

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
1-DodecanolC12H26OC_{12}H_{26}O~21246Longer carbon chain than undecanol
1-DecanolC10H22OC_{10}H_{22}O~5214Shorter carbon chain than undecanol
1-NonanolC9H20OC_{9}H_{20}O~6195Shorter carbon chain; less viscous
1-OctanolC8H18OC_{8}H_{18}O~16195Lower molecular weight; more soluble

Uniqueness of Undecanol:

  • The eleven-carbon chain length of undecanol gives it distinct physical properties compared to shorter or longer-chain fatty alcohols.
  • Its floral citrus-like odor makes it particularly valuable in flavoring applications, distinguishing it from other similar compounds that may have different scents.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250°F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin.
Liquid
COLOURLESS LIQUID.
colourless liquid/fatty-floral odou

Color/Form

Colorless liquid

XLogP3

4.6

Exact Mass

172.18

Boiling Point

473 °F at 760 mm Hg (USCG, 1999)
243.0 °C
243 °C at 760 mm Hg
245 °C

Flash Point

200 °F (USCG, 1999)
Above 82 °C
113 °C

Density

0.835 at 68 °F (USCG, 1999)
d234 0.83
0.8298 at 20 °C/4 °C
Relative density (water = 1): 0.83
0.820-0.840

LogP

log Kow = 4.72

Odor

Citrus

Appearance

Solid powder

Melting Point

60.6 °F (USCG, 1999)
19.0 °C
Mp 19 ° (16.5 °)
19 °C
19°C
15.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06MJ0P28T3

GHS Hazard Statements

Aggregated GHS information provided by 1900 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1900 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1897 of 1900 companies with hazard statement code(s):;
H315 (22.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (78.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (21.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.

Vapor Pressure

0.00 mmHg
2.97X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-42-5
143819-62-9
30207-98-8

Wikipedia

1-undecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Antiseborrhoeic; Skin conditioning

Methods of Manufacturing

By reduction of the corresponding aldehyde.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Undecanol: ACTIVE
Decane, hydroxymethyl deriv.: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Undecanol: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-undecanol/, and the mixtures are called "-yl alcohol /eg, undecyl alcohol/ or "iso...yl alcohol" /eg, isoundecyl alcohol/.
Reported uses /include/ non-alcoholic beverages 4.09 ppm; ice cream, ices, etc 15.47 ppm; candy 17.65 ppm; baked goods 17.66 ppm; alcoholic beverages 4.50 ppm.

Interactions

ALCOHOL-INDUCED NUTRITIONAL ENCEPHALOMALACIA IN STARTING CHICKS COULD BE COMPLETELY PREVENTED BY DIETARY SUPPLEMENTATION OF D,L-ALPHA-TOCOPHERYL ACETATE.
WITH USE OF SURFACTANTS EG TWEEN 80, ALCOHOL EMULSIONS WERE PHYTOTOXIC ONLY TO YOUNG MERISTEMATIC TISSUE. WITHOUT THE SURFACANT, C11 ALCOHOLS & ESTERS SHOWED NONSELECTIVE TISSUE KILL.

Dates

Modify: 2023-08-15
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